molecular formula C16H16N2S B1620898 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine CAS No. 61021-64-5

2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

Cat. No.: B1620898
CAS No.: 61021-64-5
M. Wt: 268.4 g/mol
InChI Key: HMFRHODWXBWUNH-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its core structure is shared with several pharmacologically active classes of compounds. Research indicates that structurally related indole-thio/sulfinyl derivatives function as potent inhibitors of human respiratory syncytial virus (RSV), a major cause of lower respiratory tract infections . These analogs have been shown to exhibit excellent antiviral activity in vitro by targeting critical stages of the viral life cycle, including membrane fusion and viral genome replication/transcription . Furthermore, the indolealkylamine pharmacophore is being explored in multi-target drug discovery strategies for complex diseases. Designed derivatives demonstrate the ability to inhibit the interaction between the SARS-CoV-2 Spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor, thereby blocking viral entry into host cells . Additional research on similar indole-ethylamine structures highlights their potential in immunomodulation, specifically in regulating the pro-inflammatory signaling initiated by the interleukin-1 beta (IL-1β) and IL-1 receptor interaction, which is implicated in autoimmune and inflammatory conditions . This makes this compound a valuable precursor and research tool for scientists developing next-generation antiviral and anti-inflammatory therapies.

Properties

IUPAC Name

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c17-10-11-19-16-13-8-4-5-9-14(13)18-15(16)12-6-2-1-3-7-12/h1-9,18H,10-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFRHODWXBWUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365920
Record name 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61021-64-5
Record name 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution

3-Bromo-2-phenyl-1H-indole undergoes nucleophilic aromatic substitution with thiourea in ethanol under reflux, yielding 3-mercapto-2-phenyl-1H-indole (Scheme 1A). Subsequent reaction with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) affords the target compound.

Reaction Conditions :

Step Reagents Solvent Temperature Yield
1 Thiourea Ethanol Reflux 68%
2 ClCH₂CH₂NH₂·HCl, K₂CO₃ DMSO 80°C 52%

Mechanochemical Thiolation

A solvent-free, catalyst-free approach leverages mechanochemical milling. 3-Bromo-2-phenyl-1H-indole, 2-aminoethanethiol, and potassium tert-butoxide (t-BuOK) are ground in a ball mill for 2 hours, achieving 74% yield (Scheme 1B). This method minimizes side reactions and enhances atom economy.

Direct Thiol-Ethylamine Coupling

Mitsunobu Reaction

3-Mercapto-2-phenyl-1H-indole reacts with 2-aminoethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), yielding the target compound after Boc-deprotection (Scheme 2A).

Optimized Parameters :

  • Molar ratio (thiol:alcohol:DEAD:PPh₃) = 1:1.2:1.2:1.2
  • Yield: 61% (two steps)

Ullmann-Type Coupling

A copper(I)-catalyzed coupling between 3-iodo-2-phenyl-1H-indole and 2-aminoethanethiol in the presence of 1,10-phenanthroline and cesium carbonate (Cs₂CO₃) in DMF at 110°C achieves 58% yield (Scheme 2B).

One-Pot Multicomponent Approaches

Thiolation-Alkylation Cascade

A sequential protocol combines indole thiolation and alkylation in one pot. 2-Phenylindole reacts with elemental sulfur and 2-chloroethylamine in the presence of p-toluenesulfonic acid (p-TSA) in acetonitrile, yielding the target compound in 49% yield (Scheme 3).

Green Chemistry Synthesis

Utilizing polyethylene glycol (PEG-400) as a green solvent, 3-mercapto-2-phenyl-1H-indole and 2-aminoethyl methanesulfonate react at 60°C for 6 hours, achieving 66% yield with minimal waste.

Challenges and Mitigation Strategies

  • Thiol Oxidation : Use of inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) prevents disulfide formation.
  • Amine Protection : Boc or Fmoc protection of the ethylamine moiety avoids unwanted side reactions during coupling steps.
  • Regioselectivity : Directed ortho-metalation (DoM) with directing groups (e.g., –OMe) ensures precise functionalization at the 3-position.

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated thiol-ene reactions between 3-vinyl-2-phenyl-1H-indole and 2-aminoethanethiol using Ir(ppy)₃ as a photocatalyst achieve 71% yield under mild conditions.

Biocatalytic Approaches

Engineered sulfotransferases catalyze the transfer of sulfanyl groups to 2-phenylindole derivatives, though yields remain modest (≤35%).

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, indoline derivatives, and various substituted indole compounds. These products can have distinct chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

Overview

2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine is a compound belonging to the indole derivatives class, known for its diverse biological activities and potential therapeutic applications. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and is characterized by the presence of a sulfanyl-ethylamine side chain. Its unique structure allows for various interactions with biological targets, enhancing its potential in medicinal chemistry.

Scientific Research Applications

The applications of this compound span multiple fields, including chemistry, biology, medicine, and industry.

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex molecules and heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to products with distinct chemical properties that may have further applications in research and industry.
  • Chemical Reactions :
    • Oxidation : Can be oxidized to form sulfoxides or sulfones.
    • Reduction : Can be reduced to yield indoline derivatives.
    • Substitution : Electrophilic substitution can occur on the indole ring.

Biology

  • Biological Activities : The compound is studied for its potential biological activities, including:
    • Antiviral Properties : Research indicates its efficacy against certain viral infections.
    • Anticancer Activities : Studies have shown that it can inhibit the growth of various cancer cell lines, including colon and breast cancer cells .
    • Antimicrobial Effects : Exhibits activity against both Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets within biological systems. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfanyl group enhances the compound's ability to penetrate cell membranes, allowing interaction with intracellular targets.

Medicine

  • Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent for diseases such as cancer and infectious diseases. Its ability to inhibit certain pathways involved in disease progression makes it a candidate for drug development .
  • Case Studies :
    • In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in cancer cell lines at low concentrations (e.g., IC50 values below 10 µM) .
    • Antimicrobial studies indicate minimum inhibitory concentrations (MIC) that demonstrate effectiveness against pathogenic strains like Staphylococcus aureus .

Industry

  • Material Development : The compound is also used in developing new materials and chemical processes, particularly in the fields of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfanyl-ethylamine side chain may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Phenyl vs. 4-Fluorophenyl Substituents

  • The 4-fluoro analog introduces a fluorine atom at the para position of the phenyl ring.
  • The phenyl group in the parent compound offers pure aromaticity without electronic modulation, which may influence solubility and reactivity in synthetic pathways.

Sulfanyl-Ethylamine vs. Thienyl-Ethanamine Side Chains

  • The thienyl analog replaces the phenyl-sulfanyl side chain with a thiophene ring, a five-membered aromatic heterocycle containing sulfur. This modification reduces molecular weight (242.34 vs. 268.38) and could enhance solubility in polar solvents due to increased polarity .

Biological Activity

2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, alongside its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole core, which is known for its ability to interact with various biological targets. The presence of the sulfanyl-ethylamine side chain enhances its membrane permeability, facilitating intracellular interactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding : The indole moiety can bind to multiple receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in viral replication, such as RNA-dependent RNA polymerase (RdRp), which is crucial for the lifecycle of several viruses.
  • Gene Expression Modulation : It influences gene expression related to inflammation and cell proliferation, making it a candidate for therapeutic interventions in cancer and inflammatory diseases .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit viral replication in vitro, particularly against respiratory syncytial virus (RSV) and influenza A virus. The compound's ability to disrupt viral enzyme functions contributes to its effectiveness.

Anticancer Activity

The compound demonstrates promising anticancer effects across various cancer cell lines. Studies have reported:

  • Cytotoxicity : Significant cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values indicating potent activity .
  • Mechanisms : Its anticancer effects may involve apoptosis induction and inhibition of pro-survival signaling pathways, contributing to reduced tumor growth .

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis and death . This property positions it as a potential candidate for developing new antibiotics.

Case Studies

StudyFocusFindings
AntiviralInhibition of RSV and influenza A virus replication.
AnticancerInduced apoptosis in A431 cells; IC50 < 10 µM.
AntimicrobialEffective against Gram-positive bacteria; mechanism involves membrane disruption.

Q & A

Q. What computational tools predict the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • pKa prediction : Use MarvinSketch (ChemAxon) to estimate protonation states .
  • MD simulations : Simulate degradation pathways in explicit solvent (GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine
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2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine

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